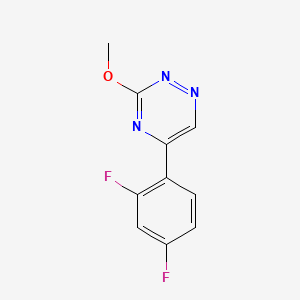
17,21-Dihydroxy-corticosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,21-Dihydroxy-corticosterone is a corticosteroid hormone produced in the adrenal cortex. It plays a crucial role in the regulation of energy, immune reactions, and stress responses in various species, including amphibians, reptiles, rodents, and birds . In humans, it serves as an intermediate in the biosynthesis of aldosterone, a key regulator of sodium and potassium levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-corticosterone typically involves the hydroxylation of steroid precursors such as pregnenolone and progesterone. The key enzymes involved in this process are cytochrome P450 enzymes, particularly CYP21A2 . The reaction conditions often include the use of whole-cell biotransformation assays with recombinant strains of yeast expressing the necessary enzymes .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, including microbial fermentation and enzymatic conversion. These methods leverage the specificity and efficiency of enzymes to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 17,21-Dihydroxy-corticosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups at positions 17 and 21 and a ketone group at position 20 .
Common Reagents and Conditions: Common reagents used in these reactions include chromophoric reagents for colorimetric detection, as well as gas chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analytical purposes .
Major Products Formed: The major products formed from these reactions include deoxycorticosterone and 11-deoxycortisol, which are intermediates in the biosynthesis of other corticosteroids .
Wissenschaftliche Forschungsanwendungen
17,21-Dihydroxy-corticosterone has a wide range of scientific research applications:
Wirkmechanismus
17,21-Dihydroxy-corticosterone exerts its effects by acting as a glucocorticoid and mineralocorticoid. It binds to glucocorticoid receptors and mineralocorticoid receptors, modulating the transcription of target genes involved in metabolism, immune response, and stress regulation . The compound also interacts with nuclear receptor coactivators to enhance its effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
68473-77-8 |
|---|---|
Molekularformel |
C21H30O6 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-16,18,23,25-27H,3-8,10H2,1-2H3/t13-,14-,15-,16+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
AIPUDODNHSFRNT-HRUPCHJUSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C(O)O)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C(O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)




![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)






![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
